This compound falls under the category of benzamides and anthraquinones, characterized by its anthracene backbone and the presence of a benzamide functional group. The chemical formula is , with a molecular weight of approximately 361.78 g/mol. It is also associated with several identifiers, including CAS Registry Number 3571-23-1 and EC Number 204-168-8.
The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide typically involves several key steps:
The molecular structure of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide features:
InChI=1S/C21H12ClNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26)
This InChI representation provides insights into the connectivity of atoms within the molecule.
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is involved in various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically performed under controlled temperatures to maximize yields.
The mechanism of action for N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide primarily involves its interaction with biological targets:
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide exhibits several notable physical and chemical properties:
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has several scientific applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: